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molecular formula C15H15NO B8788089 4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No. B8788089
M. Wt: 225.28 g/mol
InChI Key: LORXGMHCFCGLEE-UHFFFAOYSA-N
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Patent
US05021421

Procedure details

A mixture of benzoylacetonitrile (25 g), cyclohexanone (25 g) and 75% polyphosphoric acid (250 g) is stirred at 50° C. for 30 minutes and further at 110° C. for 1.5 hour. After cooling, the reaction mixture is poured into ice-water and thereto is added diethyl ether (300 ml). The mixture is stirred and the precipitated crystals are collected by filtration. The crystals are recrystallized from N,N-dimethylformamide-ethanol to give the desired compound (27 g), m.p. 285°-288° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
250 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10]#[N:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:12]1(=O)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.C([O:21]CC)C>>[C:2]1([C:1]2[C:13]3[CH2:14][CH2:15][CH2:16][CH2:17][C:12]=3[NH:11][C:10](=[O:21])[CH:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC#N
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
polyphosphoric acid
Quantity
250 g
Type
reactant
Smiles
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
is stirred at 50° C. for 30 minutes and further at 110° C. for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
The mixture is stirred
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals are recrystallized from N,N-dimethylformamide-ethanol

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(NC=2CCCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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